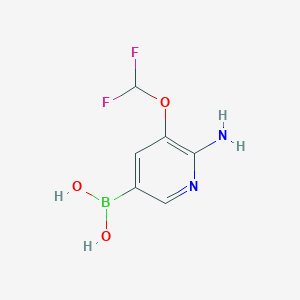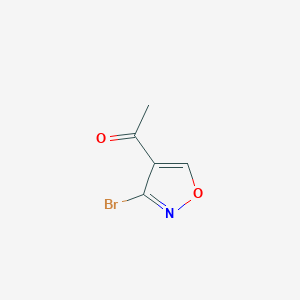
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one is a heterocyclic compound that contains a bromine atom, an oxazole ring, and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one typically involves the bromination of an oxazole derivative. One common method is the reaction of 3-bromo-1,2-oxazole with ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced oxazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence[][3].
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and oxazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. The ethanone group can undergo nucleophilic attack, leading to the formation of various reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one: Similar structure but with the bromine atom at a different position on the oxazole ring.
1-(3-Chloro-1,2-oxazol-4-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluoro-1,2-oxazol-4-yl)ethan-1-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain synthetic and research applications .
Propiedades
Fórmula molecular |
C5H4BrNO2 |
|---|---|
Peso molecular |
189.99 g/mol |
Nombre IUPAC |
1-(3-bromo-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C5H4BrNO2/c1-3(8)4-2-9-7-5(4)6/h2H,1H3 |
Clave InChI |
DHEMSPYLZBHRLX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CON=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Chloromethyl)furo[3,2-b]pyridine](/img/structure/B13453982.png)
![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)

![4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13454000.png)
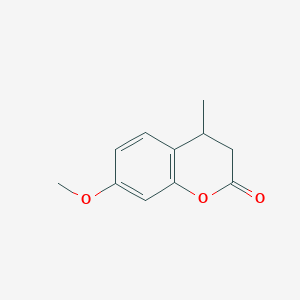
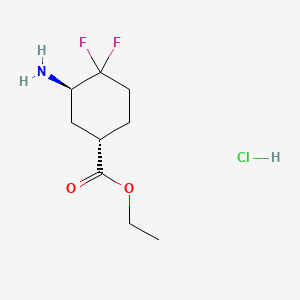
![Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13454015.png)
![[5-(6-Chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454022.png)
![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate](/img/structure/B13454036.png)
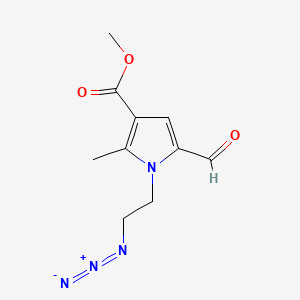
![4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid](/img/structure/B13454040.png)
amine hydrochloride](/img/structure/B13454043.png)

